Rivaroxaban Impurity 10

CAS No.:

Cat. No.: VC18914372

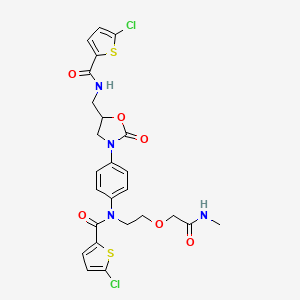

Molecular Formula: C25H24Cl2N4O6S2

Molecular Weight: 611.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24Cl2N4O6S2 |

|---|---|

| Molecular Weight | 611.5 g/mol |

| IUPAC Name | 5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33) |

| Standard InChI Key | CMEMJJHGXGOKPN-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Introduction

Synthetic Pathways and Process Controls

Manufacturing Origin

Impurity 10 forms during the final coupling reaction between intermediates in rivaroxaban synthesis, particularly through:

Optimized Synthesis Protocol

The CN106432218A patent details a four-step synthesis :

Step 1: Condensation of 2-(4-aminophenylamino)ethanol with S-(+)-N-(2,3-ethoxycarbonylpropyl)phthalimide in ethanol at 70°C yields Compound I (82% yield).

Step 2: Cyclization using carbonyl diimidazole in N,N-dimethylformamide (DMF) produces Compound II (mp 185–187°C).

Step 3: Chloroacetylation with chloracetyl methylamine in tetrahydrofuran (THF) generates Compound III.

Step 4: Final coupling with 5-chlorothiophene-2-carboxylic acid using DMF/ethyl acetate achieves Impurity 10 with >99% purity .

Analytical Detection and Quantification

HPLC Method Development

A validated RP-HPLC method separates Impurity 10 from other process-related substances :

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Ethanol/water gradient (35:65 to 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 37.398 min |

| Theoretical Plates | 148,099 |

| Tailing Factor | 0.915 |

This method demonstrates excellent resolution (separating degree = 31.312 from rivaroxaban) and complies with ICH Q2(R1) validation guidelines .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 4.56–3.22 (m, 12H, CH<sub>2</sub>/CH)

-

HRMS (ESI<sup>+</sup>): m/z 611.0832 [M+H]<sup>+</sup> (calc. 611.0835)

Regulatory Considerations and Quality Control

Stability Implications

Forced degradation studies show Impurity 10 increases by 0.3% under acidic conditions (0.1N HCl, 60°C/24h), necessitating protective packaging in final dosage forms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume